molecular formula C9H15N3O2 B13540231 tert-butyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

tert-butyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13540231
M. Wt: 197.23 g/mol
InChI Key: NSCLFDRZPCFDPO-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 3, a methyl group at position 1, and a tert-butyl ester moiety at position 3. This structure confers unique physicochemical properties, such as moderate solubility in polar organic solvents (e.g., dichloromethane, ethyl acetate) and enhanced steric protection of the ester group due to the bulky tert-butyl substituent. The amino group at position 3 enhances reactivity in coupling reactions, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and agrochemicals .

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a pre-functionalized pyrazole precursor. For example, analogous compounds like tert-butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate are synthesized via Boc anhydride addition under basic conditions (e.g., KOH in CH₂Cl₂), followed by purification via silica gel chromatography .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 3-amino-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-5-12(4)11-7(6)10/h5H,1-4H3,(H2,10,11)

InChI Key

NSCLFDRZPCFDPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(N=C1N)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Key Insights:

Steric and Electronic Effects: The tert-butyl ester in the target compound provides superior steric protection compared to methyl or ethyl esters, reducing hydrolysis susceptibility . Amino group placement (position 3 vs. 5) influences hydrogen-bonding capacity and interaction with biological targets .

Safety Profile: Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate exhibits acute oral toxicity (H302) and skin irritation (H315), likely due to its smaller ester group and higher reactivity . In contrast, the amino group in the target compound may mitigate some toxicity by altering metabolic pathways.

Synthetic Utility: Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate’s ethyl ester enhances lipophilicity, favoring agrochemical applications . The cyclobutyl-substituted analog (from Rana et al.) shows reduced solubility, limiting its use in aqueous-phase reactions .

Biological Activity

Tert-butyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring that is often associated with various biological effects, including anticancer and enzyme inhibition properties.

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C₉H₁₄N₂O₂
  • Molecular Weight : 182.22 g/mol

This compound acts primarily through its interaction with specific molecular targets, including various kinases and enzymes. The presence of the pyrazole ring allows for binding to active sites, leading to inhibition of enzymatic activity. This action has been linked to several therapeutic effects, particularly in cancer treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing this structure can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells.

Compound Cell Line IC50 (µM) Mechanism
This compoundMDA-MB-2312.43–7.84Microtubule destabilization
This compoundHepG24.98–14.65Apoptosis induction

These findings suggest that the compound may act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells through enhanced caspase activity and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific kinases. For instance, it has shown selective inhibition against CDK16, with an effective concentration (EC50) of approximately 33 nM. This selective inhibition is crucial as it suggests potential therapeutic applications in diseases where CDK16 is implicated.

Study on Kinase Inhibition

In a study aimed at evaluating the biological activity of pyrazole derivatives, this compound was identified as a potent inhibitor of CDK16. The research demonstrated significant selectivity over other kinases, suggesting a favorable pharmacokinetic profile for future drug development .

Cytotoxicity and Selectivity

Another investigation focused on the cytotoxic effects of various pyrazole compounds, including this compound. The results indicated that this compound exhibited higher selectivity towards cancerous cells compared to non-cancerous cells (LLC-PK1), reinforcing its potential as an anticancer agent .

Q & A

Basic Research Questions

What are the common synthetic routes and reaction conditions for synthesizing tert-butyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step reactions starting from hydrazine derivatives and β-ketoesters. For example, tert-butyl hydrazinecarboxylate can react with methyl acetoacetate under acidic or basic conditions to form the pyrazole ring. Key steps include:

  • Cyclization : Formation of the pyrazole core via hydrazone intermediates under reflux in ethanol or methanol, often catalyzed by acetic acid or sulfuric acid .
  • Protection/Deprotection : Use of tert-butyl groups to protect reactive sites (e.g., amino groups) during synthesis, followed by deprotection under controlled pH .
  • Purification : Column chromatography or recrystallization to achieve high purity (>95%) .

What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity of the pyrazole ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state properties .
  • HPLC : Assesses purity, especially for intermediates prone to side reactions (e.g., over-alkylation) .

What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Respiratory Protection : Use P95 respirators for dust control during weighing .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, as the compound may cause respiratory irritation .
  • Waste Disposal : Neutralize acidic byproducts before disposal and segregate organic waste .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and selectivity in multi-step syntheses?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol minimizes side products during cyclization .
  • Temperature Control : Lower temperatures (0–5°C) suppress undesired dimerization, whereas higher temperatures (90–100°C) accelerate ring closure .
  • Catalyst Screening : Lewis acids like ZnCl₂ improve regioselectivity in pyrazole formation .
  • Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

  • Reproducibility Studies : Replicate synthesis under standardized conditions (e.g., heating rates, solvent purity) to identify experimental variables .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) provides precise melting points and detects polymorphic forms .
  • Cross-Validation : Compare data across peer-reviewed studies and patent literature to identify outliers. For example, discrepancies in melting points (e.g., 135–137°C vs. 140°C) may arise from impurities or polymorphic transitions .

What methodologies are used to evaluate the biological activity of this compound in medicinal chemistry?

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases using fluorescence-based assays .
    • Cell Viability : MTT assays assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target proteins .
    • Molecular Docking : Predicts interaction modes with active sites (e.g., ATP-binding pockets) using software like AutoDock .
  • ADMET Profiling : Evaluate pharmacokinetics (e.g., metabolic stability in liver microsomes) to prioritize lead candidates .

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